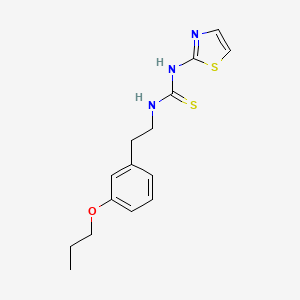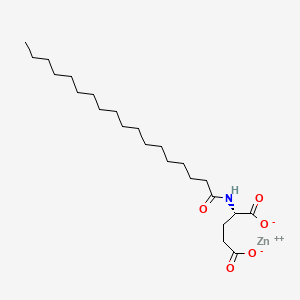
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N'-2-thiazolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(3-propoxyphenyl)ethylamine with 2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
科学研究应用
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways. The presence of the thiazolyl group allows the compound to interact with sulfur-containing biomolecules, potentially disrupting their normal function. Additionally, the propoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be compared with other thiourea derivatives, such as:
Thiourea, N-(2-phenylethyl)-N’-2-thiazolyl-: Lacks the propoxy group, which may result in different chemical properties and biological activities.
Thiourea, N-(2-(4-methoxyphenyl)ethyl)-N’-2-thiazolyl-: Contains a methoxy group instead of a propoxy group, potentially affecting its reactivity and applications.
Thiourea, N-(2-(3-chlorophenyl)ethyl)-N’-2-thiazolyl-: The presence of a chlorine atom may influence the compound’s chemical stability and biological interactions.
The unique combination of the propoxyphenyl and thiazolyl groups in Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
属性
CAS 编号 |
172505-80-5 |
|---|---|
分子式 |
C15H19N3OS2 |
分子量 |
321.5 g/mol |
IUPAC 名称 |
1-[2-(3-propoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H19N3OS2/c1-2-9-19-13-5-3-4-12(11-13)6-7-16-14(20)18-15-17-8-10-21-15/h3-5,8,10-11H,2,6-7,9H2,1H3,(H2,16,17,18,20) |
InChI 键 |
SFBMOPFFXDMZCI-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)









